Chromocarb

描述

属性

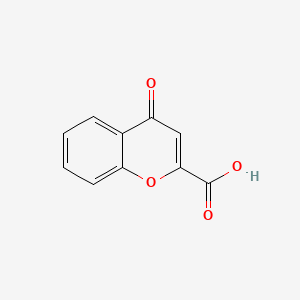

IUPAC Name |

4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMGXWBCQGAWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045878 | |

| Record name | Chromocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4940-39-0 | |

| Record name | 4-Oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromocarb [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chromocarb | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-chromene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY38S0790W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chromocarb: A Technical Whitepaper on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromocarb, also known as Chromone-2-carboxylic acid, is a synthetic compound belonging to the chromone class of molecules. While direct, in-depth research on the specific mechanism of action of this compound is limited, the broader family of chromone derivatives has been the subject of extensive investigation, revealing a range of biological activities. This technical guide consolidates the available preclinical and clinical data for chromone derivatives to infer the probable mechanisms of action for this compound. The primary activities associated with the chromone scaffold are vasodilation, potentially through phosphodiesterase (PDE) inhibition, and anti-inflammatory effects. This document presents a summary of the quantitative data for relevant chromone derivatives, detailed hypothetical experimental protocols for assessing these activities, and visual diagrams of the implicated signaling pathways.

Introduction

Chromones are a class of heterocyclic compounds that are widely distributed in nature and are known for their diverse pharmacological properties, including antiallergic, anti-inflammatory, antidiabetic, and antitumor activities[1]. This compound (Chromone-2-carboxylic acid) is the parent structure for many of these derivatives. A 1988 double-blind, controlled clinical study investigated the effects of diethylamine this compound on venous compliance and capillary resistance in humans, suggesting a role as a vasoprotective agent[2]. However, the detailed molecular mechanisms underlying this effect have not been fully elucidated for this compound itself. This whitepaper aims to provide a comprehensive overview of the likely mechanisms of action by examining the well-documented activities of its derivatives.

Potential Mechanisms of Action

Based on the activities of structurally related chromone derivatives, the primary mechanisms of action for this compound are likely centered on vasodilation and anti-inflammatory pathways.

Vasodilation and Phosphodiesterase (PDE) Inhibition

Several chromone derivatives have demonstrated potent vasorelaxant effects. This is thought to occur, at least in part, through the inhibition of phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in vascular smooth muscle relaxation. Inhibition of PDEs leads to an accumulation of cAMP and cGMP, resulting in vasodilation.

One study on chromone derivatives identified a compound (6e) with potent vasorelaxant activity, only slightly less potent than the known PDE5 inhibitor, sildenafil. While this was a derivative, it suggests that the chromone scaffold is a viable pharmacophore for PDE inhibition.

Table 1: Vasorelaxant and PDE Inhibitory Activity of a Chromone Derivative

| Compound | Target | Metric | Value | Reference |

| Chromone Derivative (6e) | Rat Aorta | EC50 | 0.80 µM | |

| Sildenafil (Reference) | Rat Aorta | EC50 | Not specified | |

| Chromone Derivative (6e) | PDE | Inhibition | Selective for cGMP hydrolysis |

Anti-inflammatory Activity

The chromone scaffold is a common feature in molecules with anti-inflammatory properties[1][3][4]. The anti-inflammatory effects of chromone derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. Studies on various chromone derivatives have shown inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and suppression of the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of a Natural Chromone Derivative (Compound 3)

| Assay | Cell/Animal Model | Metric | Concentration/Dose | Effect | Reference |

| Cytokine Production (TNF-α, IL-6, IL-1β) | LPS-stimulated Macrophages | Inhibition | 5-20 µM | Reduction in cytokine levels | |

| Mechanical Hyperalgesia | CFA-induced Paw Inflammation (Mice) | Inhibition | 25 and 50 mg/kg | Reduced hyperalgesia | |

| Edema | CFA-induced Paw Inflammation (Mice) | Inhibition | 25 and 50 mg/kg | Reduced edema | |

| NF-κB Transcriptional Activity | Stimulated Macrophages | Inhibition | 5-20 µM | Reduced NF-κB activity |

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and the experimental approaches to study them, the following diagrams are provided.

Caption: Hypothesized PDE inhibition pathway for this compound-induced vasodilation.

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Double-blind controlled study of the effects of diethylamine this compound on venous compliance and capillary resistance in man. Pharmacological effect/plasma concentrations ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of Chromocarb: A Technical Summary

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a technical summary of the pharmacological profile of Chromocarb (4-Oxo-4H-1-benzopyran-2-carboxylic acid), a synthetic vasoprotectant agent. Due to the limited availability of recent and detailed public data, this guide summarizes the foundational knowledge from existing literature, focusing on its established effects on vascular permeability, its putative mechanisms of action including antioxidant activity and influence on collagen metabolism, and its known physicochemical properties. The information herein is intended to serve as a foundational reference, highlighting the key characteristics of this compound while also underscoring the gaps in the current understanding of its complete pharmacological profile.

Physicochemical and Toxicological Properties

This compound, also known as Chromone-2-carboxylic acid, is a chromone derivative.[1][2] It has been primarily investigated in the form of its diethylamine salt for therapeutic use.[3][4] The core chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 4-Oxo-4H-1-benzopyran-2-carboxylic acid | [3] |

| Synonyms | Chromone-2-carboxylic acid, Atremon, Campel | |

| CAS Number | 4940-39-0 | |

| Molecular Formula | C₁₀H₆O₄ | |

| Molecular Weight | 190.15 g/mol | |

| Appearance | Colorless needles | |

| Melting Point | 250-251°C (with decomposition) |

| UV max (nm) | 230, 305 | |

Table 2: Acute Toxicity Data for this compound Diethylamine Salt

| Species | Route of Administration | LD₅₀ | Reference |

|---|---|---|---|

| Mouse | Intravenous (i.v.) | ~800 mg/kg |

| Mouse | Oral | >5 g/kg | |

Core Pharmacological Profile

This compound is classified as a vasoprotectant and venotropic agent. Its therapeutic potential has been explored primarily in the context of peripheral venous insufficiency and conditions characterized by increased vascular permeability.

The precise molecular mechanism of this compound is not fully elucidated. However, experimental evidence points to three primary areas of activity: modulation of vascular permeability, influence on collagen metabolism, and antioxidant effects.

2.1.1 Vasoprotective and Permeability-Reducing Effects

The most directly observed pharmacological effect of this compound is its ability to protect the vascular wall and reduce permeability. Studies have shown that oral administration of this compound diethylamine salt in rats significantly mitigates the increase in blood-brain barrier (BBB) permeability caused by intravenously injected collagenase. This protective effect is associated with a reduction in the degradation of the vascular wall, evidenced by lower levels of hydroxyproline (a collagen breakdown product) in the cerebrospinal fluid and preservation of collagen content in the brain capillary basal lamina.

This suggests that this compound interferes with the enzymatic degradation of the capillary basement membrane, a key structure in maintaining endothelial barrier integrity.

2.1.2 Antioxidant Activity

This compound belongs to the chromone class of compounds, which are known for their antioxidant properties. Flavonoids and chromones typically act as free radical scavengers through a Hydrogen Atom Transfer (HAT) mechanism. The phenolic structure allows for the donation of a hydrogen atom to stabilize reactive oxygen species (ROS), with the resulting radical on the chromone molecule being stabilized by resonance. This activity is considered a contributing factor to its protective effects against oxidative stress, such as lipoperoxidation observed in post-surgical models.

References

- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones – Oriental Journal of Chemistry [orientjchem.org]

- 3. Chromone-Based Copper(II) Complexes as Potential Antitumour Agents: Synthesis, Chemical Characterisation and In Vitro Biological Evaluation [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

Chromone-2-carboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromone-2-carboxylic acid, a key heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have made it a versatile starting material for the development of a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery and history of Chromone-2-carboxylic acid, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its role as a modulator of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Discovery and Historical Perspective

The history of Chromone-2-carboxylic acid is intrinsically linked to the broader exploration of the chromone scaffold. The term "chromone" was first coined by Bloch and Kostanecki in 1900 to describe a class of naturally occurring colored compounds.[1] One of the earliest methods for the synthesis of the parent chromone ring system was developed by Heywang and von Kostanecki.[1][2] Their work involved the decarboxylation of Chromone-2-carboxylic acid, indicating that this carboxylic acid derivative was a key intermediate in their synthetic strategies.[2][3]

While a single definitive "discovery" paper for Chromone-2-carboxylic acid is not readily identifiable, its importance as a fundamental building block in chromone chemistry was established through these early investigations. The subsequent development of more efficient synthetic routes, such as the Kostanecki-Robinson and Ruhemann reactions, further solidified the role of Chromone-2-carboxylic acid and its esters as crucial synthons for accessing a diverse range of chromone derivatives. Over the decades, the chromone nucleus, and by extension Chromone-2-carboxylic acid, has been recognized for its presence in numerous natural products and its wide spectrum of pharmacological activities, cementing its status as a valuable scaffold in the pursuit of new therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Chromone-2-carboxylic acid is essential for its application in synthesis and biological studies.

Physicochemical Properties

The key physicochemical properties of Chromone-2-carboxylic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆O₄ | |

| Molecular Weight | 190.15 g/mol | |

| Appearance | White to light yellow/orange crystalline powder | |

| Melting Point | 260-265 °C (decomposes) | |

| pKa (Predicted) | 2.28 ± 0.20 | |

| Solubility | Sparingly soluble in water; Soluble in alcohol, DMSO, and hot methanol. |

Spectroscopic Data

The structural elucidation of Chromone-2-carboxylic acid and its derivatives relies on various spectroscopic techniques.

-

-

¹H NMR (DMSO-d₆, 400 MHz) of 6-bromo derivative (δ, ppm): 8.12 (d, J=2.4 Hz, 1H, H-5), 8.03 (dd, J=9.0, 2.5 Hz, 1H, H-7), 7.74 (d, J=9.0 Hz, 1H, H-8), 6.95 (s, 1H, H-3). The acidic proton of the carboxylic acid is typically observed as a broad singlet at δ > 10 ppm.

-

¹³C NMR (DMSO-d₆, 101 MHz) of 6-bromo derivative (δ, ppm): 176.4 (C-4), 160.9 (COOH), 154.4 (C-2), 153.6 (C-8a), 137.7 (C-7), 126.9 (C-5), 125.2 (C-4a), 121.5 (C-8), 118.4 (C-6), 113.4 (C-3). The carboxyl carbon is characteristically found in the 160-185 ppm region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710-1760 cm⁻¹. For Chromone-2-carboxylic acid, additional characteristic peaks for the aromatic C-H and C=C bonds, as well as the pyrone ring vibrations, would be expected. The deprotonation of the carboxylic acid group in metal complexes results in the disappearance of the characteristic OH and COOH vibrations.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the trimethylsilyl (TMS) ester of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid shows characteristic fragmentation patterns, including a base peak corresponding to the loss of a methyl group. In general, carboxylic acids show characteristic losses of OH (17 amu) and COOH (45 amu).

Experimental Protocols for Synthesis

The synthesis of Chromone-2-carboxylic acid can be achieved through several methods, with the Kostanecki-Robinson reaction being a classical and widely cited approach. Modern variations, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.

Kostanecki-Robinson Synthesis (Representative Protocol)

This method involves the reaction of a 2'-hydroxyacetophenone with an excess of diethyl oxalate in the presence of a base, followed by acid-catalyzed cyclization.

Materials:

-

2'-Hydroxyacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

Condensation: A solution of 2'-hydroxyacetophenone (1 equivalent) and diethyl oxalate (2-3 equivalents) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of sodium ethoxide in absolute ethanol (prepared by dissolving sodium metal in ethanol) is added dropwise to the reaction mixture with stirring.

-

The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing a mixture of ice and concentrated hydrochloric acid.

-

The resulting precipitate of the ethyl 4-oxo-4H-chromene-2-carboxylate is collected by vacuum filtration, washed with cold water, and dried.

-

Hydrolysis: The crude ester is then hydrolyzed to the corresponding carboxylic acid by heating with a suitable acidic or basic solution (e.g., aqueous HCl or NaOH), followed by acidification to precipitate the Chromone-2-carboxylic acid.

-

Purification: The crude Chromone-2-carboxylic acid is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Logical Workflow for Kostanecki-Robinson Synthesis:

Caption: Kostanecki-Robinson synthesis workflow.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the preparation of chromone derivatives, significantly reducing reaction times and often improving yields.

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Ethyl oxalate

-

Sodium methoxide

-

Ethanol

-

Hydrochloric acid (6 M)

-

Water

Procedure (for 6-bromo-4-oxo-4H-chromene-2-carboxylic acid):

-

Step 1: To a microwave vial containing a solution of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol, sodium methoxide (2 equivalents) and ethyl oxalate (3 equivalents) are added.

-

The vial is sealed and heated in a microwave synthesizer at 120 °C for 20 minutes.

-

Step 2: After cooling, a 6 M solution of hydrochloric acid is added to the reaction mixture.

-

The vial is resealed and heated again in the microwave synthesizer at 120 °C for 40 minutes.

-

Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water and dichloromethane, and dried to afford the desired product.

Yields for Microwave-Assisted Synthesis of Various Chromone-2-carboxylic Acids:

| Substituent on Chromone Ring | Yield (%) |

| H | 54 |

| 6-Br | 87 |

| 6-Cl | 75 |

| 7-OCH₃ | 83 |

| 6-OCH₃ | 81 |

| 8-OCH₃ | 72 |

| 6,8-di-Br | 93 |

| 6-NO₂ | Ester obtained |

Biological Activity and Signaling Pathways

Chromone-2-carboxylic acid and its derivatives exhibit a broad range of biological activities, with anti-inflammatory properties being of particular interest. Several studies have indicated that these compounds can modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory Activity

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.

Derivatives of chromone-2-carboxylic acid have been shown to interfere with this pathway. For example, some 2-styrylchromones, which can be synthesized from chromone precursors, inhibit the nuclear translocation of the p65 subunit of NF-κB. This inhibition prevents the transcription of NF-κB target genes, thereby suppressing the inflammatory response. While the exact molecular target within the pathway for Chromone-2-carboxylic acid itself is not definitively established, the evidence from its derivatives suggests a potential mechanism involving the inhibition of IKK activity or the prevention of p65 nuclear translocation.

NF-κB Signaling Pathway and Potential Inhibition by Chromone-2-carboxylic Acid Derivatives:

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

Chromone-2-carboxylic acid stands as a cornerstone in the field of heterocyclic chemistry, with a rich history and a promising future. Its journey from a key intermediate in early chromone syntheses to a privileged scaffold in modern drug discovery highlights its enduring importance. The synthetic versatility of this molecule, coupled with the diverse biological activities of its derivatives, particularly in the realm of anti-inflammatory research, ensures its continued relevance. This technical guide has provided a comprehensive overview of its discovery, properties, synthesis, and biological significance, offering a valuable resource to researchers dedicated to advancing the frontiers of science and medicine. Further exploration into the precise molecular mechanisms of action of Chromone-2-carboxylic acid and the development of novel derivatives are anticipated to yield new therapeutic agents for a variety of diseases.

References

Chromocarb Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromocarb, a chromone derivative, belongs to a class of compounds known for their venotropic, antioxidant, and anti-inflammatory properties. While specific targets of this compound are not extensively documented in publicly available literature, its chemical nature as a chromone suggests a range of potential molecular interactions that align with its observed physiological effects. This technical guide provides a comprehensive overview of the plausible molecular targets for a chromone-based compound like this compound and details the rigorous experimental methodologies required for their identification and validation. By focusing on the known targets of chromones and flavonoids, this document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this compound or similar bioactive molecules. We present quantitative data in structured tables, provide detailed experimental protocols, and utilize visualizations to illustrate key pathways and workflows, offering a foundational resource for advancing the preclinical development of this compound class.

Potential Molecular Targets of this compound

Based on the established pharmacology of chromone derivatives and flavonoids, the following tables summarize potential molecular targets for this compound, categorized by their role in inflammation, oxidative stress, and vascular function.

Table 1: Potential Inflammatory Pathway Targets

| Target Class | Specific Target | Potential Effect of this compound | Key Functions of Target |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition | Catalyzes the synthesis of prostaglandins, key mediators of inflammation and pain.[1] |

| Matrix Metalloproteinase-1 (MMP-1) | Inhibition | Degrades interstitial collagens, contributing to tissue remodeling in inflammation and photoaging.[2] | |

| Collagenase | Inhibition | Breaks down collagen, a major component of the extracellular matrix; implicated in inflammatory skin conditions.[3][4] | |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | A key regulator of the expression of pro-inflammatory genes, including cytokines and chemokines.[5] |

| Activator protein-1 (AP-1) | Inhibition of activation | Regulates gene expression in response to various stimuli, including stress and cytokines, and is involved in inflammation. | |

| Signaling Proteins | Mitogen-activated protein kinases (MAPKs) (e.g., p38, ERK, JNK) | Modulation of phosphorylation | Key components of signaling cascades that regulate cellular responses to a wide range of stimuli, including inflammation. |

| TNF receptor-associated factor 6 (TRAF6) | Disruption of complex formation | An E3 ubiquitin ligase that is a critical component of signaling pathways downstream of various immune receptors. | |

| Apoptosis signal-regulating kinase 1 (ASK1) | Disruption of complex formation | A MAP3K that is activated by various stressors and plays a role in inflammatory signaling. | |

| Receptors | Glucocorticoid Receptor (GR) | Partial activation | A nuclear receptor that, when activated, can mediate anti-inflammatory effects. |

Table 2: Potential Oxidative Stress Pathway Targets

| Target Class | Specific Target | Potential Effect of this compound | Key Functions of Target |

| Enzymes | Superoxide Dismutase (SOD) | Modulation of activity | Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. |

| Catalase (CAT) | Modulation of activity | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | |

| Glutathione Peroxidase (GPx) | Modulation of activity | Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione. | |

| Transcription Factors | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Activation | A key regulator of the antioxidant response by inducing the expression of antioxidant and detoxification enzymes. |

| Other | Reactive Oxygen Species (ROS) | Scavenging | Highly reactive molecules containing oxygen that can damage cell structures. |

Table 3: Potential Vascular and Other Targets

| Target Class | Specific Target | Potential Effect of this compound | Key Functions of Target |

| Enzymes | Acetylcholinesterase (AChE) | Inhibition | Breaks down the neurotransmitter acetylcholine; inhibition can have various physiological effects. |

| Monoamine Oxidase B (MAO-B) | Inhibition | An enzyme involved in the breakdown of monoamine neurotransmitters. | |

| Adhesion Molecules | Intercellular Adhesion Molecule-1 (ICAM-1) | Inhibition of expression | A cell surface glycoprotein that mediates the adhesion of leukocytes to endothelial cells, a key step in inflammation. |

| Vascular cell adhesion protein 1 (VCAM-1) | Inhibition of expression | An adhesion molecule expressed on inflamed vascular endothelium that mediates leukocyte adhesion. | |

| E-selectin | Inhibition of expression | A cell adhesion molecule expressed on endothelial cells activated by cytokines. |

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of this compound's molecular targets.

Target Identification Methodologies

This biochemical approach directly identifies proteins that physically interact with this compound.

Protocol:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads). The linker should be attached at a position that is not critical for its biological activity.

-

Couple the this compound derivative to the activated beads according to the manufacturer's protocol.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Protein Binding:

-

Prepare a cell lysate or tissue extract from a relevant biological system (e.g., endothelial cells, macrophages).

-

Incubate the protein extract with the this compound-immobilized beads to allow for binding of target proteins.

-

As a negative control, incubate the protein extract with beads that have been treated with the linker alone or an inactive analog of this compound.

-

-

Washing and Elution:

-

Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, ionic strength of the buffer, or by competitive elution with an excess of free this compound.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

This genetic approach identifies genes that, when knocked out, alter the cellular response to this compound, thereby pointing to potential targets or pathways.

Protocol:

-

Library and Cell Line Preparation:

-

Utilize a genome-wide or a targeted CRISPR-Cas9 knockout library (e.g., targeting the kinome, druggable genome, or genes involved in inflammatory pathways).

-

Transduce a suitable cell line (e.g., a cancer cell line sensitive to this compound's anti-proliferative effects) with the CRISPR library at a low multiplicity of infection to ensure most cells receive a single guide RNA (sgRNA).

-

-

Selection:

-

Treat the transduced cell population with either this compound at a concentration that causes partial growth inhibition (e.g., IC50) or a vehicle control.

-

Culture the cells for a sufficient period to allow for the enrichment or depletion of cells with specific gene knockouts.

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest the cells from both the this compound-treated and control populations.

-

Extract genomic DNA.

-

Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

-

Perform high-throughput sequencing to determine the relative abundance of each sgRNA in the treated versus the control population.

-

-

Data Analysis:

-

Identify sgRNAs that are significantly enriched or depleted in the this compound-treated population.

-

Genes targeted by these sgRNAs are considered potential hits. Enriched genes may represent resistance genes (e.g., drug efflux pumps), while depleted genes may represent essential targets for this compound's activity.

-

Target Validation Methodologies

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.

Protocol:

-

Cell Treatment:

-

Treat intact cells or cell lysates with various concentrations of this compound or a vehicle control.

-

-

Thermal Challenge:

-

Heat the cell suspensions or lysates across a range of temperatures.

-

-

Protein Extraction and Quantification:

-

Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Quantify the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both this compound-treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

-

If the identified target is an enzyme, its inhibition by this compound can be validated through in vitro activity assays.

Protocol (Example: Collagenase Inhibition Assay):

-

Assay Setup:

-

Prepare a reaction mixture containing a specific substrate for the target enzyme (e.g., a fluorescently labeled collagen peptide for collagenase).

-

Add the purified recombinant target enzyme to the reaction mixture.

-

-

Inhibition Measurement:

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Measure the rate of substrate cleavage over time using a suitable detection method (e.g., fluorescence spectroscopy).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition at each this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

-

To validate the functional consequences of target engagement, cellular assays that measure downstream signaling events are crucial.

Protocol (Example: NF-κB Reporter Assay):

-

Cell Line and Transfection:

-

Use a cell line that has been stably or transiently transfected with a reporter construct containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP).

-

-

Cell Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

-

Reporter Gene Measurement:

-

After an appropriate incubation period, measure the expression of the reporter gene (e.g., by measuring luciferase activity or GFP fluorescence).

-

-

Data Analysis:

-

Determine the effect of this compound on the stimulated reporter gene expression. A dose-dependent decrease in reporter activity would indicate that this compound inhibits the NF-κB signaling pathway.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate some of the potential signaling pathways affected by this compound and a general workflow for its target identification and validation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: A generalized workflow for this compound target identification and validation.

Conclusion

The identification and validation of molecular targets are paramount for the successful development of any therapeutic agent. While direct experimental evidence for the targets of this compound is limited, its classification as a chromone provides a strong foundation for hypothesizing its mechanism of action. By targeting key players in inflammatory, oxidative stress, and vascular pathways, this compound holds potential for the treatment of a range of pathological conditions. The experimental strategies outlined in this guide, from unbiased screening approaches like AC-MS and CRISPR screens to rigorous validation methods such as CETSA and functional cellular assays, provide a clear and comprehensive framework for elucidating the precise molecular mechanisms of this compound. A thorough execution of these methodologies will not only confirm its targets but also pave the way for its optimization and clinical translation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibition of mammalian collagenase, matrix metalloproteinase-1, by naturally-occurring flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Collagenase by Naturally-Occurring Flavonoids -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 4. Inhibition of collagenase by naturally-occurring flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

Chromocarb and its Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromocarb, also known as Carbocromen, is a synthetic coumarin derivative that has historically been utilized as a coronary vasodilator for the treatment of angina pectoris. Belonging to the benzopyran-2-one class of compounds, its core structure has served as a scaffold for the development of various derivatives with a range of pharmacological activities. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound and its analogs, focusing on their synthesis, mechanism of action, structure-activity relationships, and therapeutic potential.

Core Compound: this compound (Carbocromen)

This compound, chemically named 3-(2-diethylaminoethyl)-4-methyl-7-carbethoxymethoxy-2-oxo-1,2-chromene, was developed as a coronary vasodilator.[1] While its clinical use has largely been discontinued in many regions, the study of its pharmacological profile continues to provide valuable insights for the design of new cardiovascular agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives generally follows established methods for coumarin synthesis, often involving the Pechmann condensation or Perkin reaction, followed by modifications at the 3 and 7 positions of the coumarin ring.

A general synthetic route for 3-substituted-4-methyl-7-oxy-coumarins involves the following key steps:

-

Pechmann Condensation: Reaction of a substituted phenol (e.g., resorcinol) with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst to form the coumarin nucleus.[2]

-

Functionalization at the 7-position: Alkylation of the 7-hydroxyl group to introduce various alkoxy side chains. For this compound, this involves reaction with ethyl bromoacetate.[3]

-

Introduction of the side chain at the 3-position: This can be achieved through various methods, such as the Knoevenagel condensation of a 7-alkoxy-4-methylcoumarin with an appropriate aldehyde, followed by reduction. For this compound, a Mannich-type reaction or direct alkylation at the 3-position can be employed to introduce the diethylaminoethyl side chain.[4]

A variety of derivatives can be synthesized by modifying the substituents at the 3 and 7 positions to explore structure-activity relationships.

Mechanism of Action

The primary mechanism of action of this compound and many of its vasodilator derivatives is the inhibition of calcium influx into vascular smooth muscle cells. This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway of Vasodilation

The vasodilatory effect of this compound is primarily mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. The influx of extracellular calcium is a critical step in the signaling cascade that leads to muscle contraction. By inhibiting this influx, this compound disrupts the downstream signaling events.

Caption: Signaling pathway of this compound-induced vasodilation.

Antiplatelet Aggregation

In addition to its vasodilator effects, this compound and some of its derivatives have been shown to inhibit platelet aggregation. This effect is thought to be mediated, in part, by the inhibition of thromboxane A2 synthesis and interference with ADP-induced platelet activation pathways, which involve intracellular calcium mobilization and cAMP regulation.

Quantitative Data

Table 1: Vasodilator Activity of Coumarin Derivatives

| Compound | Assay System | Agonist | IC50 | Reference |

| Coumarin-7-yl-methyl nitrate | Rat aorta rings | Phenylephrine | 1.92 nM | |

| Glyceryl trinitrate (GTN) | Rat aorta rings | Phenylephrine | 12.73 nM | |

| Sodium nitroprusside (SNP) | Rat aorta rings | Phenylephrine | 4.32 nM | |

| Diltiazem | Hamster aorta | KCl | 0.98 µM | |

| N-demethyldiltiazem | Hamster aorta | KCl | 2.46 µM | |

| meso-dihydroguaiaretic acid | Rat aorta | Phenylephrine | 49.9 µM | |

| Corosolic acid | Rat aorta | Phenylephrine | 108.9 µM | |

| 5,8,4′-trihydroxy-3,7-dimethoxyflavone | Rat aorta | Phenylephrine | 122.3 µM |

Table 2: Antiplatelet Aggregation Activity of Coumarin and Other Derivatives

| Compound | Agonist | IC50 | Reference |

| 4-Hexyloxyanilide of nipecotic acid | ADP | ~40 µM | |

| Aspirin | Adrenaline | ~60 µM | |

| 3-Butyl-6-bromo-1(3H)-isobenzofuranone | Arachidonic Acid | 84 µM | |

| Coumarin-stilbene hybrid (32) | Thrombin | 6.41 µM | |

| trans-Resveratrol | Thrombin | >100 µM |

Experimental Protocols

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol describes a general method for assessing the vasodilator activity of compounds like this compound and its derivatives.

-

Tissue Preparation:

-

Male Wistar rats (250-300 g) are euthanized by decapitation.

-

The thoracic aorta is excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 126.8, KCl 5.9, KH2PO4 1.2, MgSO4 1.2, D-glucose 5.0, NaHCO3 30, CaCl2 2.5; pH 7.4), bubbled with 95% O2 and 5% CO2.

-

The aorta is cleaned of connective tissue and cut into rings of 3-4 mm in length.

-

-

Mounting and Equilibration:

-

Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with the O2/CO2 mixture.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied, and the rings are allowed to equilibrate for at least 60 minutes.

-

-

Contraction and Relaxation Measurement:

-

A stable contraction is induced by adding a vasoconstrictor agent such as phenylephrine (1 µM) or a high concentration of KCl (60 mM).

-

Once a plateau in contraction is reached, cumulative concentrations of the test compound (e.g., this compound or its derivative) are added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-contraction induced by the agonist.

-

-

Data Analysis:

-

Concentration-response curves are constructed, and the IC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated.

-

Caption: Experimental workflow for in vitro vasodilation assay.

In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for evaluating the antiplatelet activity of this compound and its derivatives using light transmission aggregometry.

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human volunteers (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.8% sodium citrate as an anticoagulant.

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

-

A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Platelet Aggregation Measurement:

-

The platelet count in the PRP is adjusted to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

The aggregometer is calibrated with PPP (100% transmission) and PRP (0% transmission).

-

PRP is placed in a cuvette with a stir bar and incubated at 37°C.

-

The test compound (this compound or its derivative) or vehicle is added to the PRP and incubated for a specified time (e.g., 1-5 minutes).

-

A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

-

The change in light transmission is recorded for a set period.

-

-

Data Analysis:

-

The maximum percentage of platelet aggregation is determined from the aggregation curve.

-

Inhibition curves are generated by plotting the percentage of inhibition against the concentration of the test compound to calculate the IC50 value.

-

Caption: Workflow for in vitro platelet aggregation assay.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is not extensively documented in recent literature, general principles for coumarin-based vasodilators and antiplatelet agents can be inferred from various studies.

-

Substitution at the 7-position: The nature of the alkoxy group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The carbethoxymethoxy group in this compound is a key feature. Studies on other 7-alkoxycoumarins suggest that the size and lipophilicity of this substituent can modulate activity.

-

Substitution at the 3-position: The substituent at the 3-position is crucial for activity. For this compound, the diethylaminoethyl side chain is essential for its pharmacological effects. Modifications to this chain, such as altering the amine substitution or the length of the alkyl chain, would likely have a significant impact on potency and selectivity.

-

Substitution at the 4-position: The methyl group at the 4-position is a common feature in many active coumarins. Its replacement with other small alkyl or functional groups could be explored to optimize activity.

-

Hybrid Molecules: The coumarin scaffold has been used to create hybrid molecules by incorporating other pharmacophores, leading to compounds with dual activities. For example, coumarin-resveratrol hybrids have shown enhanced antiplatelet activity.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound in humans is limited. However, studies on coumarin and its derivatives provide some general insights. Coumarins are generally well-absorbed after oral administration but can undergo extensive first-pass metabolism in the liver. The metabolism of this compound likely involves hydrolysis of the ester group and N-dealkylation of the diethylaminoethyl side chain. The resulting metabolites may have different activity profiles and clearance rates. Further studies are needed to fully characterize the pharmacokinetic profile of this compound and its derivatives in vivo.

Conclusion

This compound and its derivatives represent a class of compounds with interesting cardiovascular properties, primarily acting as vasodilators and antiplatelet agents. While this compound itself has seen limited clinical use in recent times, its chemical scaffold remains a valuable starting point for the design of new therapeutic agents. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A more detailed elucidation of the structure-activity relationships and the specific molecular interactions with their targets will be crucial for the rational design of the next generation of coumarin-based cardiovascular drugs.

References

- 1. [Studies with 3-(2-diethylaminoethyl)-4-methyl-7-carbethoxymethoxy-2-oxo-(1,2-chromene), a new coronary vasodilator agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. [Regulation of lipid and carbohydrate metabolism of the heart by carbocromen (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

In Vitro Studies on the Effects of Chromone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the in vitro effects of various chromone derivatives, which are structurally related to Chromocarb (also known as Chromone-2-carboxylic acid). Due to a lack of publicly available in vitro research specifically on this compound, this document provides a representative overview of the potential biological activities and associated experimental methodologies based on studies of similar compounds. The findings presented here are intended to serve as a scientific reference and should not be directly extrapolated to this compound without dedicated experimental validation.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds widely found in nature, particularly in plants.[1][2] The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in molecules with a wide range of biological activities.[3] These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][4] This guide focuses on the in vitro cytotoxic and anti-inflammatory properties of chromone derivatives, providing quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Cytotoxic Effects of Chromone Derivatives

A number of studies have demonstrated the cytotoxic potential of various chromone derivatives against a range of human cancer cell lines. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of cancer cell growth in vitro.

Quantitative Data: Cytotoxicity (IC50)

The following table summarizes the IC50 values for several chromone derivatives across different cancer cell lines.

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

| Chromone Derivative 3c | KB (Oral Cavity Cancer) | 73.32 | |

| Chromone Derivative 3c | NCI-H187 (Small Cell Lung Cancer) | 36.79 | |

| Chromonylthiazolidine 3a | KB (Epidermoid Carcinoma) | 44.1 (µg/mL) | |

| Chromonylthiazolidine 3b | MCF-7 (Breast Cancer) | 32.8 (µg/mL) | |

| Epiremisporine H (3 ) | HT-29 (Colon Cancer) | 21.17 | |

| Epiremisporine H (3 ) | A549 (Lung Cancer) | 31.43 | |

| Chromone Derivative 24 | A549 (Lung Cancer) | 0.7 | |

| Chromone Derivative 3 | MCF-7 (Breast Cancer) | 0.056 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the chromone derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: Experimental Workflow for MTT Assay

References

Methodological & Application

Application Note: ChromoCarb as an Internal Standard for HPLC Analysis of Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of ChromoCarb, a novel synthetic compound, as an internal standard for the quantitative analysis of active pharmaceutical ingredients (APIs) using High-Performance Liquid Chromatography (HPLC). The unique chemical properties of this compound, including its strong chromophore and stable retention time across a range of chromatographic conditions, make it an ideal candidate for improving the accuracy and precision of HPLC assays in pharmaceutical quality control and drug development. This document provides a comprehensive protocol for the preparation of this compound standards, sample analysis, and data interpretation, along with validated performance data.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for everything from drug discovery and development to quality control.[1][2][3] The accuracy and reliability of quantitative HPLC analysis heavily depend on the use of appropriate standards.[4][5] Internal standards are crucial for correcting variations in sample injection volume, sample preparation, and instrument response, thereby enhancing the robustness of the analytical method.

This compound is a high-purity, stable compound specifically designed for use as an internal standard in reversed-phase HPLC applications. Its chemical structure (a proprietary carbazole derivative) provides a strong ultraviolet (UV) absorbance, allowing for sensitive detection. This application note provides a detailed methodology for employing this compound as an internal standard for the quantification of a model API.

Experimental Protocols

Materials and Reagents

-

This compound Internal Standard (≥99.5% purity)

-

Active Pharmaceutical Ingredient (API) Reference Standard (≥99.5% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

0.45 µm PTFE syringe filters

Instrumentation

An HPLC system equipped with the following components is recommended:

-

Quaternary or Binary Solvent Delivery System

-

Autosampler

-

Column Thermostat

-

Diode Array Detector (DAD) or UV-Vis Detector

-

Chromatography Data System (CDS) for data acquisition and analysis

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program:

-

0-1 min: 10% B

-

1-10 min: 10-90% B

-

10-12 min: 90% B

-

12-12.1 min: 90-10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or the λmax of the API and this compound)

-

Injection Volume: 10 µL

Standard and Sample Preparation

1. Preparation of this compound Internal Standard Stock Solution (1 mg/mL):

- Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

- Dissolve and dilute to volume with methanol.

- Sonicate for 5 minutes to ensure complete dissolution.

2. Preparation of API Stock Solution (1 mg/mL):

- Accurately weigh approximately 10 mg of the API reference standard and transfer it to a 10 mL volumetric flask.

- Dissolve and dilute to volume with methanol.

- Sonicate for 5 minutes.

3. Preparation of Calibration Standards:

- Prepare a series of calibration standards by making appropriate dilutions of the API stock solution with the mobile phase.

- Spike each calibration standard with a constant concentration of the this compound internal standard (e.g., 50 µg/mL from the this compound stock solution).

4. Preparation of Quality Control (QC) Samples:

- Prepare QC samples at low, medium, and high concentrations of the API in the same manner as the calibration standards.

5. Sample Preparation:

- Accurately weigh the sample containing the API.

- Extract the API using a suitable solvent (e.g., methanol).

- Spike the extracted sample with the same constant concentration of the this compound internal standard as the calibration standards.

- Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of this compound as an internal standard was evaluated by assessing the linearity, precision, and accuracy of the HPLC method for a model API.

Linearity

A calibration curve was constructed by plotting the ratio of the peak area of the API to the peak area of this compound against the concentration of the API.

| Concentration (µg/mL) | API Peak Area | This compound Peak Area | Peak Area Ratio (API/ChromoCarb) |

| 1 | 15,234 | 750,123 | 0.0203 |

| 5 | 76,170 | 752,345 | 0.1012 |

| 10 | 153,289 | 749,876 | 0.2044 |

| 25 | 380,543 | 751,098 | 0.5066 |

| 50 | 759,876 | 750,567 | 1.0124 |

| 100 | 1,520,456 | 751,234 | 2.0239 |

Linear Regression Analysis:

-

Correlation Coefficient (r²): 0.9998

-

Equation: y = 0.0202x + 0.0005

Precision

The precision of the method was determined by analyzing replicate injections of the QC samples.

| QC Level | Concentration (µg/mL) | Mean Peak Area Ratio (n=6) | Standard Deviation | % RSD |

| Low | 5 | 0.1015 | 0.0012 | 1.18 |

| Medium | 25 | 0.5071 | 0.0045 | 0.89 |

| High | 75 | 1.5189 | 0.0112 | 0.74 |

Accuracy

The accuracy was assessed by determining the recovery of the API from spiked matrix samples.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 5 | 4.92 | 98.4 |

| 25 | 25.35 | 101.4 |

| 75 | 74.55 | 99.4 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Chromocarb Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of Chromocarb (chromone-2-carboxylic acid) derivatives, specifically focusing on a series of chromone-2-carboxamides with potential applications in cancer drug discovery.

Introduction

This compound, a chromone-2-carboxylic acid, and its derivatives have emerged as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The chromone core can be readily modified at various positions, allowing for the generation of extensive chemical libraries to explore structure-activity relationships (SAR) and identify potent and selective drug candidates. This application note focuses on the synthesis of a series of novel chromone-2-carboxamide derivatives and the evaluation of their anticancer activity, providing researchers with detailed protocols to replicate and build upon these findings.

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of synthesized chromone-2-carboxamide derivatives against the triple-negative breast cancer cell line MDA-MB-231. The half-maximal growth inhibition (GI₅₀) values are presented to allow for easy comparison of the cytotoxic potential of each derivative.

Table 1: In Vitro Anticancer Activity of Chromone-2-Carboxamide Derivatives against MDA-MB-231 Cells

| Compound ID | R Group (Substitution on Amide Nitrogen) | GI₅₀ (µM) |

| 1 | N-(2-furylmethylene) | 14.8 |

| 2 | α-methylated N-benzyl | 17.1 |

| 3 | N-(3,4-dihydroisoquinolin-2-(1H)-yl)-6-methyl | 0.82 µg/mL |

| 4 | N-(4-hydroxyphenyl)-5,7-dimethoxy | 29.5 (MCF-7), 25.7 (Ishikawa) |

Note: Data is compiled from multiple sources for illustrative purposes.[1][2][3] Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of Chromone-2-Carboxamide Derivatives

This protocol describes a two-step synthesis of chromone-2-carboxamide derivatives starting from the corresponding chromone-2-carboxylic acid.[4]

Step 1: Synthesis of Chromone-2-carbonyl chloride

-

To a solution of the appropriate substituted chromone-2-carboxylic acid (1 equivalent) in dry cyclohexane, add phosphorus pentachloride (PCl₅) (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude chromone-2-carbonyl chloride.

-

Use the crude acyl chloride directly in the next step without further purification.

Step 2: Synthesis of Chromone-2-carboxamides

-

Dissolve the crude chromone-2-carbonyl chloride (1 equivalent) in dry tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired substituted amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dry THF.

-

Slowly add the solution of chromone-2-carbonyl chloride to the amine solution at 0 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired chromone-2-carboxamide derivative.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized chromone-2-carboxamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chromone-2-carboxamide derivatives in the complete culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).

-

After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration that inhibits 50% of cell growth) value from the dose-response curve.

-

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of chromone-2-carboxamide derivatives.

Signaling Pathways in Cancer

Caption: Inhibition of key cancer-related signaling pathways by chromone-2-carboxamides.

ROS-Dependent TRAF6-ASK1-p38 MAPK Signaling Pathway

Caption: The ROS-dependent TRAF6-ASK1-p38 MAPK signaling pathway in inflammation.

References

- 1. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Chromocarb Synthesis Optimization: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of Chromocarb. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Overview of this compound Synthesis

The synthesis of this compound is a three-step process designed for robust and scalable production. It involves a Suzuki coupling to form a key biaryl intermediate, followed by a reductive amination, and finally, a Pictet-Spengler reaction to construct the core heterocyclic structure.

Caption: High-level workflow for the three-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions for each step.

Step 1: Suzuki Coupling

The first step involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Q1: My Suzuki coupling reaction has a low yield. What are the common causes?

A1: Low yields in Suzuki coupling reactions can often be attributed to several factors. The primary areas to investigate are the reaction atmosphere, the quality of your reagents, and the reaction conditions. The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen, which can lead to its deactivation. It's also important to ensure that your boronic acid has not degraded, as they can be susceptible to protodeborylation if not stored correctly.

| Potential Cause | Troubleshooting Steps |

| Catalyst Inactivity | Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen). |

| Use freshly degassed solvents. | |

| Consider using a more robust pre-catalyst. | |

| Poor Reagent Quality | Use fresh or properly stored boronic acid. |

| Ensure the base is finely powdered and dry. | |

| Suboptimal Conditions | Optimize the reaction temperature; a typical starting point is 80-100 °C. |

| Ensure vigorous stirring for heterogeneous mixtures. |

Q2: I am observing significant side products, such as the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. This side reaction competes with the desired cross-coupling and can significantly reduce the yield of your product. Additionally, the formation of boric acid as a byproduct can alter the acid-base equilibrium of the reaction.

| Side Product | Minimization Strategy |

| Homocoupling Product | Thoroughly degas all solvents and maintain a positive pressure of inert gas. |

| Protodeboronation | Use a more stable boronic ester derivative, such as a pinacol ester. |

| Use fresh boronic acid. | |

| Dehalogenation | Avoid bases that can act as hydride donors; consider using K₃PO₄ or Cs₂CO₃. |

Step 2: Reductive Amination

This step converts the aldehyde intermediate from Step 1 into a secondary amine.

Q3: My reductive amination is not proceeding to completion. What should I check?

A3: Incomplete reductive amination often stems from issues with imine formation, which is an equilibrium process. Driving this equilibrium towards the imine intermediate before reduction is key. The choice of reducing agent is also critical for success.

| Potential Cause | Troubleshooting Steps |

| Inefficient Imine Formation | Adjust the pH to be mildly acidic (pH 4-6) to catalyze imine formation. |

| Use a dehydrating agent like molecular sieves to remove water and drive the equilibrium. | |

| Monitor imine formation via TLC, NMR, or LC-MS before adding the reducing agent. | |

| Incorrect Reducing Agent | Use a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine over the aldehyde. |

| If using a stronger reducing agent like NaBH₄, ensure the imine has fully formed before its addition to prevent reduction of the starting aldehyde. |

Q4: I am getting over-alkylation of my primary amine, resulting in a tertiary amine byproduct. How can I avoid this?

A4: Over-alkylation can be a significant issue, especially when using primary amines. The desired secondary amine product can sometimes react further with the starting aldehyde.

| Problem | Solution |

| Over-alkylation | Use an excess of the primary amine to favor the formation of the secondary amine. |

| Add the aldehyde slowly to the reaction mixture to keep its concentration low. |

Step 3: Pictet-Spengler Reaction

The final step is an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline core of this compound.

Q5: My Pictet-Spengler reaction is giving a low yield. How can I optimize it?

A5: The Pictet-Spengler reaction is sensitive to several parameters, including the choice of acid catalyst, temperature, and solvent. The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure.

| Parameter | Optimization Strategy |

| Catalyst | The choice and concentration of the acid catalyst are crucial. While strong acids have been traditionally used, milder conditions can also be effective. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side products. A starting point of 70°C can be gradually increased while monitoring for side product formation. |

| Solvent | The solvent can affect the solubility of reactants and intermediates. Methanol is a commonly used co-solvent. |

| Reactant Stoichiometry | The ratio of the reactants can be optimized to drive the reaction to completion. |

Q6: I am having trouble purifying the final this compound product. What techniques are recommended?

A6: Purification can sometimes be challenging, especially if the product is an oil or if there are closely eluting impurities.

| Issue | Recommended Action |

| Product is an oil | If crystallization is not feasible, purification by column chromatography or preparative HPLC is recommended. |

| Emulsion during extraction | Add a small amount of a saturated salt solution (brine) to help break the emulsion. |

| Co-eluting impurities | Try a different solvent system or a different stationary phase for chromatography. |

Experimental Protocols & Data

Optimization of Suzuki Coupling Catalyst Loading

The following table summarizes the effect of palladium catalyst loading on the yield of the biaryl intermediate.

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1.0 | 12 | 30 |

| 2.5 | 12 | 65 |

| 5.0 | 12 | 98 |

| 7.5 | 12 | 98 |

Data adapted from a representative Suzuki coupling reaction.

General Protocol for Reductive Amination

-